A Technical Guide to the Comprehensive Structure Elucidation of 2-chloroethyl N-(3-chlorophenyl)carbamate
A Technical Guide to the Comprehensive Structure Elucidation of 2-chloroethyl N-(3-chlorophenyl)carbamate
Abstract
This technical guide presents a robust, multi-faceted analytical workflow for the unambiguous structure elucidation of 2-chloroethyl N-(3-chlorophenyl)carbamate. Designed for researchers, scientists, and drug development professionals, this document moves beyond rote procedural descriptions to provide a foundational understanding of the strategic rationale behind employing a suite of orthogonal analytical techniques. By integrating High-Resolution Mass Spectrometry (HRMS), Nuclear Magnetic Resonance (NMR) spectroscopy, and Infrared (IR) spectroscopy, we establish a self-validating system for structural confirmation. This guide provides detailed, field-proven protocols, data interpretation frameworks, and the causal logic that underpins each experimental choice, ensuring both technical accuracy and practical applicability.
Introduction and Core Objective
2-chloroethyl N-(3-chlorophenyl)carbamate (CEPC) is a molecule belonging to the carbamate class of compounds.[1][2] Carbamates are notable for their wide range of applications, including as pesticides and as key intermediates in pharmaceutical synthesis.[1][3] Given the critical importance of molecular structure to function and safety, its definitive confirmation is a non-negotiable prerequisite for any further research or development.
The hypothesized structure of CEPC contains several key features: a 3-chlorophenyl ring, a secondary carbamate linkage (-NH-C(=O)O-), and a 2-chloroethyl chain. The primary objective of this guide is to detail a comprehensive and logically sound strategy to verify not only the presence of these components but also their precise connectivity.
Key Molecular Properties:
Caption: Hypothesized structure of 2-chloroethyl N-(3-chlorophenyl)carbamate.
The Logic of Orthogonal Analysis
Our workflow is structured as follows:
-
Mass Spectrometry (MS): Establishes the molecular weight and elemental composition, providing the foundational formula to work from. Fragmentation analysis offers initial clues about substructures.
-
Infrared (IR) Spectroscopy: A rapid and definitive method to confirm the presence of key functional groups (carbamate C=O, N-H, C-O, C-Cl), verifying the major chemical class of the compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides the atomic-level blueprint of the molecule, detailing the chemical environment, count, and connectivity of all hydrogen (¹H NMR) and carbon (¹³C NMR) atoms. This step confirms the precise isomeric arrangement and links the substructures together.
Caption: Orthogonal workflow for structure elucidation.
Mass Spectrometry: Confirming the Foundation
Expertise & Rationale: The first step is to confirm the molecular mass and, by extension, the elemental formula. Due to the known thermal lability of many carbamates, which can lead to degradation in a hot gas chromatography inlet, Liquid Chromatography-Mass Spectrometry (LC-MS) is the preferred method.[7][8] Electrospray Ionization (ESI) is an ideal soft ionization technique for this purpose, as it minimizes in-source fragmentation and preserves the molecular ion.
Experimental Protocol: LC-HRMS (ESI+)
-
Sample Preparation: Prepare a 1 mg/mL stock solution of the compound in HPLC-grade methanol. Further dilute to a final concentration of 1 µg/mL using a 50:50 mixture of water and acetonitrile with 0.1% formic acid.
-
Chromatography: Inject 5 µL onto a C18 column (e.g., 100 mm x 2.1 mm). Use a gradient elution from 5% to 95% acetonitrile (with 0.1% formic acid) in water (with 0.1% formic acid) over 8 minutes.
-
Mass Spectrometry: Analyze the eluent using a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) in positive ESI mode.
-
Data Acquisition: Acquire data over a mass range of m/z 100-500. Perform a targeted MS/MS experiment on the most abundant ion in the molecular ion cluster.
Expected Data & Interpretation
The primary goal is to observe the protonated molecule, [M+H]⁺, and verify its exact mass. The presence of two chlorine atoms will produce a characteristic isotopic pattern.
Table 1: Predicted High-Resolution Mass Spectrometry Data
| Ion Species | Predicted m/z | Rationale |
| [M+H]⁺ | 234.0083 | Monoisotopic mass (C₉H₁₀Cl₂NO₂) + proton |
| [M+Na]⁺ | 255.9903 | Adduct with sodium |
| Isotopic Peak [M+2+H]⁺ | 236.0054 | Presence of one ³⁷Cl isotope |
| Isotopic Peak [M+4+H]⁺ | 238.0024 | Presence of two ³⁷Cl isotopes |
Data based on predicted values.[9]
The ratio of the M, M+2, and M+4 peaks should be approximately 100:65:10, which is the distinctive signature for a molecule containing two chlorine atoms. This observation provides strong, trustworthy evidence for the elemental composition.
Fragmentation Analysis (MS/MS): Tandem MS provides insight into the molecule's substructures. A key diagnostic fragmentation for carbamates is the loss of CO₂ (44 Da).[10]
Caption: Predicted major fragmentation pathways for CEPC in MS/MS.
Infrared Spectroscopy: Functional Group Verification
Expertise & Rationale: IR spectroscopy is a rapid, non-destructive technique that excels at identifying the functional groups present in a molecule.[11] For CEPC, we expect to see characteristic absorptions for the N-H bond, the carbamate carbonyl (C=O) group, C-O bonds, and the aromatic ring. This provides authoritative confirmation that the compound belongs to the carbamate class.
Experimental Protocol: ATR-FTIR
-
Sample Preparation: Place a small, solvent-free amount of the purified solid compound directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory of an FTIR spectrometer.
-
Data Acquisition: Apply pressure to ensure good contact. Collect the spectrum from 4000 cm⁻¹ to 600 cm⁻¹ with a resolution of 4 cm⁻¹.
-
Background Correction: Perform a background scan prior to sample analysis and subtract it from the sample spectrum.
Expected Data & Interpretation
The IR spectrum should display several key absorption bands that are diagnostic for the proposed structure.
Table 2: Expected Characteristic Infrared Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Rationale |
| ~3300 | Medium | N-H Stretch | Confirms the secondary amine of the carbamate.[12] |
| ~3100-3000 | Medium-Weak | Aromatic C-H Stretch | Indicates the presence of the phenyl ring. |
| ~2960-2850 | Medium-Weak | Aliphatic C-H Stretch | Corresponds to the -CH₂- groups in the ethyl chain. |
| ~1730-1700 | Strong | C=O Stretch (Carbonyl) | Highly characteristic of the carbamate ester group. [11][12] |
| ~1590, ~1480 | Medium | C=C Aromatic Ring Stretch | Further evidence for the phenyl ring. |
| ~1220 | Strong | C-O Stretch | Corresponds to the ester-like C-O bond.[11] |
| ~1100 | Medium | C-N Stretch | Corresponds to the amine C-N bond.[12] |
| ~780 | Strong | C-H Out-of-plane bend | Suggests 1,3- (meta) substitution on the phenyl ring. |
| ~750-650 | Medium | C-Cl Stretch | Indicates the presence of carbon-chlorine bonds. |
The presence of the strong carbonyl stretch around 1710 cm⁻¹ alongside the N-H stretch around 3300 cm⁻¹ is compelling evidence for the carbamate functional group.
NMR Spectroscopy: The Definitive Blueprint
Expertise & Rationale: While MS confirms the formula and IR confirms functional groups, NMR spectroscopy provides the definitive evidence of atomic connectivity. ¹H NMR reveals the number and type of proton environments and their neighboring protons, while ¹³C NMR maps the carbon backbone of the molecule. This combination allows for the unambiguous assembly of the fragments identified by other techniques.[13][14]
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Dissolve ~10-15 mg of the compound in ~0.7 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm) if not already present in the solvent.
-
¹H NMR Acquisition: Acquire the spectrum on a 400 MHz (or higher) spectrometer. Key parameters include a 30° pulse angle, a 2-second relaxation delay, and 16 scans.
-
¹³C NMR Acquisition: Acquire the spectrum on the same instrument. Use proton decoupling. A longer acquisition time (e.g., 1024 scans) is typically required due to the lower natural abundance of ¹³C.
Expected Data & Interpretation
¹H NMR Spectrum: The proton spectrum should show distinct signals for each unique proton environment.
Table 3: Predicted ¹H NMR Chemical Shifts and Splitting Patterns (in CDCl₃)
| Chemical Shift (δ, ppm) | Integration | Multiplicity | Assignment | Rationale |
| ~7.5-7.0 | 4H | Multiplet (m) | Ar-H | Protons on the 3-chlorophenyl ring. The substitution pattern will create a complex splitting pattern. |
| ~6.8 | 1H | Broad Singlet (br s) | N-H | The carbamate proton. Its shift can be concentration-dependent and it may exchange with D₂O.[13] |
| ~4.4 | 2H | Triplet (t) | -O-CH₂ -CH₂Cl | These protons are deshielded by the adjacent oxygen atom. They are split into a triplet by the two neighboring protons on the other CH₂ group. |
| ~3.7 | 2H | Triplet (t) | -OCH₂-CH₂ Cl | These protons are deshielded by the adjacent chlorine atom. They are split into a triplet by the two neighboring protons on the oxygen-linked CH₂ group. |
The observation of two distinct triplets, each integrating to 2H, in the aliphatic region is crucial evidence for the -CH₂-CH₂- connectivity of the chloroethyl group.
¹³C NMR Spectrum: The proton-decoupled ¹³C spectrum will show a single peak for each unique carbon atom.
Table 4: Predicted ¹³C NMR Chemical Shifts (in CDCl₃)
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~153 | C=O | The carbonyl carbon of the carbamate is highly deshielded.[14] |
| ~138 | Ar-C (C-N) | Aromatic quaternary carbon attached to nitrogen. |
| ~135 | Ar-C (C-Cl) | Aromatic quaternary carbon attached to chlorine. |
| ~130, 124, 120, 118 | Ar-C (C-H) | The four aromatic carbons bearing protons. |
| ~67 | -O-C H₂- | The carbon attached to the ester oxygen is deshielded. |
| ~41 | -C H₂-Cl | The carbon attached to chlorine is also deshielded relative to a standard alkane. |
The combination of these ¹H and ¹³C NMR data provides an unassailable map of the molecule's covalent framework.
Data Synthesis and Final Confirmation
The structure of 2-chloroethyl N-(3-chlorophenyl)carbamate is confirmed by the powerful convergence of all orthogonal data points:
-
HRMS confirms the elemental formula C₉H₉Cl₂NO₂ through the exact mass of the molecular ion and the characteristic isotopic pattern of two chlorine atoms.
-
IR Spectroscopy confirms the presence of the key carbamate functional group (N-H and C=O stretches) and other expected bonds (aromatic C-H, C-Cl).
-
¹H and ¹³C NMR Spectroscopy provide the definitive connectivity, showing the 3-substituted chlorophenyl ring, the carbamate linker, and the 2-chloroethyl group with its characteristic triplet-triplet pattern in the ¹H spectrum.
Each piece of evidence validates the others, creating a self-consistent and trustworthy final assignment. The data collectively and unequivocally support the proposed structure.
Safety and Handling Precautions
As a chlorinated organic compound, 2-chloroethyl N-(3-chlorophenyl)carbamate must be handled with appropriate care.[15] All procedures should be conducted in a well-ventilated chemical fume hood.
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (nitrile may not be sufficient for prolonged contact; consult the SDS), safety goggles, and a flame-resistant lab coat.[5][15]
-
Handling: Avoid inhalation of dust or vapors and prevent skin contact.[16][17]
-
Storage: Store in a cool, dry, well-ventilated area away from incompatible materials. Keep the container tightly closed.
-
Spills: In case of a spill, evacuate the area and use appropriate absorbent material for cleanup. Prevent runoff into drains.
-
SDS: Always consult the Safety Data Sheet (SDS) for this specific compound before handling. [5][18] The SDS provides the most comprehensive hazard information, handling procedures, and emergency protocols.
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